

Kresoxim-methyl: A Technical Guide to its Biochemical Pathway Inhibition

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Compound of Interest		
Compound Name:	Kresoxim-Methyl	
Cat. No.:	B3119233	Get Quote

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Abstract

Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class, which are Quinone outside Inhibitors (QoIs). Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the biochemical pathway inhibition by **Kresoxim-methyl**, detailing its mode of action, presenting available quantitative data on its efficacy, outlining relevant experimental protocols, and providing visual representations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Kresoxim-methyl's primary mode of action is the disruption of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[1][2][3] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force essential for ATP synthesis.

Kresoxim-methyl specifically binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding event physically obstructs the docking



of the natural substrate, ubiquinol, thereby blocking the entire electron flow through Complex III. The consequences of this inhibition are twofold:

- Cessation of ATP Synthesis: The blockage of the electron transport chain halts the generation of the proton gradient, leading to a rapid depletion of cellular ATP, the primary energy currency of the cell.
- Inhibition of Fungal Growth and Development: The lack of energy disrupts vital cellular processes, including spore germination and mycelial growth, ultimately leading to the death of the fungal pathogen.[5]

Kresoxim-methyl shares this mode of action with other strobilurin fungicides like azoxystrobin and pyraclostrobin, which can lead to cross-resistance.[5]

Quantitative Data on Inhibitory Activity

The efficacy of **Kresoxim-methyl** varies between different fungal species. The following tables summarize the available quantitative data on its inhibitory activity. While direct enzymatic inhibition data (IC50 or Ki values) for many phytopathogenic fungi are not readily available in the public domain, data on its binding affinity to yeast mitochondria and its effective dose (ED50) for inhibiting fungal growth provide valuable insights into its potency.

Table 1: Binding Affinity and Enzymatic Inhibition of Kresoxim-methyl

Target Organism/System	Parameter	Value	Reference
Yeast	Apparent Dissociation		
(Saccharomyces	Constant (Kd) for	0.07 μΜ	[1]
cerevisiae)	Complex III		

Table 2: In Vitro and In Vivo Efficacy of **Kresoxim-methyl** against Venturia inaequalis (Apple Scab)



Assay Type	Parameter	Value Range	Mean Value	Reference
Conidial Germination (in vitro)	ED50	0.003 - 0.14 μg/ml	0.02 μg/ml	[6]
Leaf Protection (in vivo)	ED50	0.11 - 0.75 μg/ml	0.35 μg/ml	[6]

ED50 (Effective Dose, 50%) is the concentration of a fungicide that causes a 50% reduction in a measured response (e.g., spore germination or disease severity).

Experimental Protocols

The investigation of **Kresoxim-methyl**'s inhibitory effect on the cytochrome bc1 complex typically involves isolating mitochondria and measuring the activity of Complex III. A common method is a spectrophotometric assay that monitors the reduction of cytochrome c.

Isolation of Fungal Mitochondria

- Fungal Culture and Harvest: Grow the target fungal species in a suitable liquid medium. Harvest the mycelia by filtration.
- Protoplast Formation: Treat the mycelia with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotic buffer to generate protoplasts.
- Homogenization: Gently disrupt the protoplasts using a Dounce homogenizer or similar method in a mitochondrial isolation buffer.
- Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet cell debris, nuclei, and finally, the mitochondrial fraction.
- Purification (Optional): For higher purity, the mitochondrial fraction can be further purified using a density gradient centrifugation (e.g., Percoll or sucrose gradient).
- Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method like the Bradford or BCA assay.



Cytochrome bc1 (Complex III) Activity Assay

This protocol is based on the principle of measuring the increase in absorbance at 550 nm as cytochrome c is reduced by the activity of Complex III.

- Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate, EDTA, and a detergent like n-dodecyl-β-D-maltoside (β-DDM) to solubilize the mitochondrial membranes.
- Reagent Preparation:
 - Cytochrome c (oxidized): Prepare a stock solution in the assay buffer.
 - Ubiquinol substrate: A stable, water-soluble ubiquinol analog such as decylubiquinol (DBH2) or Q0C10BrH2 is typically used. Prepare a stock solution in an appropriate solvent (e.g., ethanol).
 - Inhibitor (Kresoxim-methyl): Prepare a dilution series of Kresoxim-methyl in the same solvent as the substrate.
 - Control Inhibitor (e.g., Antimycin A): A known Complex III inhibitor to serve as a positive control for inhibition.
- Assay Procedure (in a 96-well plate or cuvette):
 - To each well/cuvette, add the assay buffer.
 - Add the oxidized cytochrome c.
 - Add the desired concentration of Kresoxim-methyl or the control inhibitor.
 - Add the isolated mitochondria (a specific amount of mitochondrial protein).
 - Initiate the reaction by adding the ubiquinol substrate.
- Measurement: Immediately begin monitoring the increase in absorbance at 550 nm over time using a spectrophotometer or microplate reader. The rate of increase is proportional to the Complex III activity.



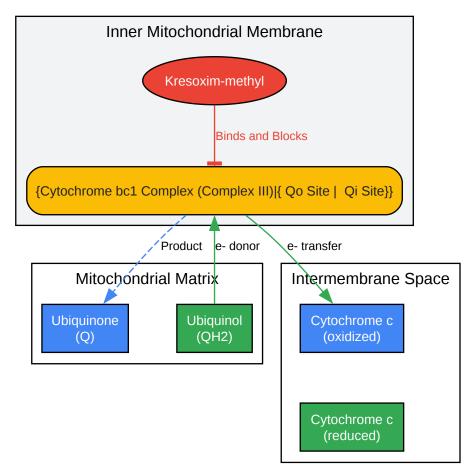
• Data Analysis:

- Calculate the rate of cytochrome c reduction (activity) for each condition.
- Determine the percent inhibition for each concentration of Kresoxim-methyl relative to the untreated control.
- Plot the percent inhibition against the logarithm of the Kresoxim-methyl concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition).

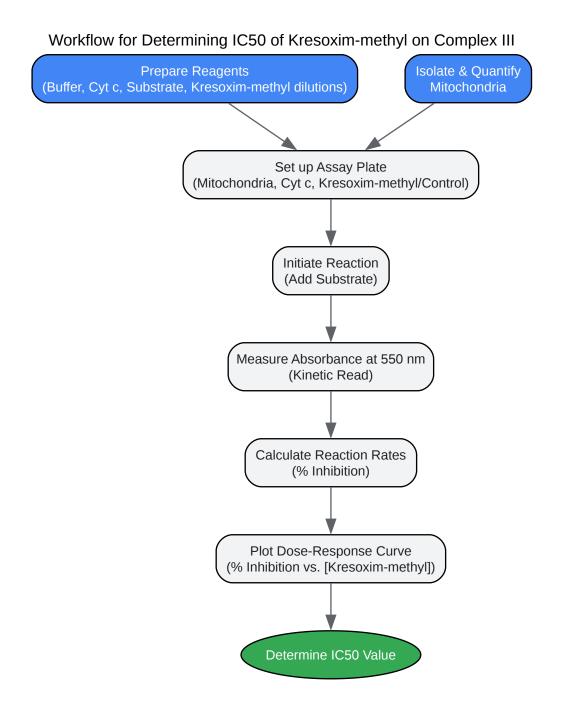
Visualizations Biochemical Pathway and Inhibition Site



Kresoxim-methyl Inhibition of the Mitochondrial Q-Cycle







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